molecular formula C5H7NaO3 B6331196 sodium;(E)-1-ethoxy-3-oxoprop-1-en-1-olate CAS No. 2135339-48-7

sodium;(E)-1-ethoxy-3-oxoprop-1-en-1-olate

Cat. No.: B6331196
CAS No.: 2135339-48-7
M. Wt: 138.10 g/mol
InChI Key: GXOYWRXWJSVBLI-WGCWOXMQSA-M
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Description

Sodium;(E)-1-ethoxy-3-oxoprop-1-en-1-olate is an organic sodium salt with the molecular formula C5H7NaO3. This compound is characterized by the presence of an ethoxy group and a keto-enolate structure, which imparts unique chemical properties. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(E)-1-ethoxy-3-oxoprop-1-en-1-olate typically involves the reaction of ethyl acetoacetate with sodium ethoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

C4H6O3+NaOEtC5H7NaO3+EtOH\text{C}_4\text{H}_6\text{O}_3 + \text{NaOEt} \rightarrow \text{C}_5\text{H}_7\text{NaO}_3 + \text{EtOH} C4​H6​O3​+NaOEt→C5​H7​NaO3​+EtOH

  • C4H6O3 is ethyl acetoacetate
  • NaOEt is sodium ethoxide
  • C5H7NaO3 is this compound
  • EtOH is ethanol

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction is typically conducted at elevated temperatures to accelerate the reaction rate and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium;(E)-1-ethoxy-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylates.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylates

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Sodium;(E)-1-ethoxy-3-oxoprop-1-en-1-olate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of enolate intermediates.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of sodium;(E)-1-ethoxy-3-oxoprop-1-en-1-olate involves its ability to act as a nucleophile or electrophile in chemical reactions. The enolate structure allows it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Sodium ethoxide (NaOEt)
  • Ethyl acetoacetate (C4H6O3)
  • Sodium acetate (NaOAc)

Uniqueness

Sodium;(E)-1-ethoxy-3-oxoprop-1-en-1-olate is unique due to its keto-enolate structure, which imparts distinct reactivity compared to other sodium salts. This structure allows it to participate in a wider range of chemical reactions, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

sodium;(E)-1-ethoxy-3-oxoprop-1-en-1-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3.Na/c1-2-8-5(7)3-4-6;/h3-4,7H,2H2,1H3;/q;+1/p-1/b5-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOYWRXWJSVBLI-WGCWOXMQSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C/C=O)/[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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